![molecular formula C14H11ClO4 B4776088 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone CAS No. 115781-11-8](/img/structure/B4776088.png)
2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Overview
Description
2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone is an organic compound characterized by the presence of a chlorophenoxy group and a dihydroxyphenyl group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone typically involves the reaction of 4-chlorophenol with 2,4-dihydroxyacetophenone under specific conditions. A common method includes:
Starting Materials: 4-chlorophenol and 2,4-dihydroxyacetophenone.
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Solvent: Organic solvents such as ethanol or methanol are often employed.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone is C₁₄H₁₁ClO₄. The compound features a chlorophenyl group and a dihydroxyphenyl moiety, which enhance its reactivity and interaction with biological targets. The structural representation is as follows:
- SMILES : C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O)Cl
- InChIKey : DDBGVQHDFCGXGM-UHFFFAOYSA-N
Biological Activities
This compound exhibits significant biological activities, making it relevant for various therapeutic applications:
- Anticonvulsant Activity : Research indicates that derivatives of this compound have shown potential anticonvulsant properties. For instance, related compounds have been evaluated for their ability to protect against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES), demonstrating promising efficacy in preclinical models .
- Antifungal Properties : Studies have explored the antifungal effects of compounds related to this structure against phytopathogenic fungi. The efficacy of these derivatives highlights their potential use in agricultural applications to combat fungal diseases .
- Lysophosphatidic Acid Receptor Antagonism : Some synthesized derivatives have been tested as antagonists for the type 2 lysophosphatidic acid receptor, showing promising results that could lead to new therapeutic strategies for conditions influenced by lysophosphatidic acid signaling pathways .
Comparative Analysis with Related Compounds
The compound shares structural similarities with several other phenolic compounds. Below is a comparative table highlighting some of these related compounds:
Compound Name | Similarity Index | Key Features |
---|---|---|
1-(3-Hydroxy-5-methylphenyl)ethanone | 0.81 | Contains a methyl group; potential for different biological activity. |
1-(3,4-Dihydroxyphenyl)pentan-1-one | 0.80 | Longer carbon chain; may exhibit different solubility characteristics. |
1-(3,5-Dihydroxyphenyl)ethanone | 0.79 | Variations in hydroxyl positioning affecting reactivity and stability. |
(4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone | 0.74 | Similar phenolic structure but different functional groups influencing activity. |
Case Studies and Research Findings
Several studies have documented the biological activities and synthesis of related compounds:
- A study focused on the anticonvulsant activity of synthesized derivatives demonstrated that certain compounds showed complete protection against MES-induced seizures, indicating their potential as therapeutic agents .
- Another research article explored the antifungal activities of derivatives synthesized from similar structures, revealing effective inhibition against various fungal strains .
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, its potential antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone: Similar structure but with a bromine atom instead of chlorine.
2-(4-fluorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone: Contains a fluorine atom instead of chlorine.
2-(4-methylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone: Features a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it distinct from its analogs with different substituents.
Biological Activity
2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a chlorophenyl group and a dihydroxyphenyl moiety, which contribute to its reactivity and interaction with biological systems. The following sections detail its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C15H13ClO3
- Molecular Weight : 288.71 g/mol
- IUPAC Name : this compound
The compound's structure allows it to participate in various chemical reactions, enhancing its potential as a pharmaceutical agent.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3).
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : It has demonstrated activity against certain bacterial strains, suggesting a role in treating infections.
The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammatory pathways.
- Receptor Interaction : It is hypothesized that the compound interacts with cellular receptors, modulating signaling pathways associated with cell growth and inflammation.
Case Studies
- Anticancer Activity :
- Anti-inflammatory Effects :
-
Antimicrobial Testing :
- The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 (µM) | Reference |
---|---|---|---|
This compound | Anticancer | 0.08 | |
Difenoconazole | Antifungal | 0.05 | |
Letrozole | Aromatase inhibitor | N/A |
Conclusion and Future Directions
The biological activity of this compound presents significant potential for therapeutic applications in oncology and inflammation management. However, further research is necessary to fully elucidate its mechanisms of action and to conduct clinical trials to assess its efficacy and safety in humans.
Future studies should focus on:
- Detailed mechanistic studies to identify specific molecular targets.
- In vivo studies to validate the anticancer and anti-inflammatory effects observed in vitro.
- Exploration of the compound's pharmacokinetics and toxicity profiles.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c15-9-1-4-11(5-2-9)19-8-14(18)12-6-3-10(16)7-13(12)17/h1-7,16-17H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBGVQHDFCGXGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151188 | |
Record name | Ethanone, 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115781-11-8 | |
Record name | Ethanone, 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115781118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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